2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione
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Overview
Description
2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a nitro group and a hydroxybutyl side chain attached to an isoindoline-1,3-dione core, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione typically involves a multi-step process. One common method starts with the nitration of isoindoline-1,3-dione to introduce the nitro group. This is followed by the alkylation of the nitroisoindoline intermediate with 4-hydroxybutyl bromide under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 2-(4-Aminobutyl)-4-nitroisoindoline-1,3-dione.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: 2-(4-Carboxybutyl)-4-nitroisoindoline-1,3-dione.
Reduction: 2-(4-Aminobutyl)-4-nitroisoindoline-1,3-dione.
Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxybutyl side chain may also play a role in modulating the compound’s solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxybutyl)-4-nitroisoindoline-1,3-dione: Unique due to its specific functional groups and structure.
4-Hydroxybutyl acrylate: Similar hydroxybutyl group but different core structure.
β-Hydroxybutyric acid: Shares the hydroxybutyl moiety but lacks the nitro and isoindoline components.
Uniqueness
This compound stands out due to its combination of a nitro group and a hydroxybutyl side chain attached to an isoindoline-1,3-dione core. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O5 |
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Molecular Weight |
264.23 g/mol |
IUPAC Name |
2-(4-hydroxybutyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C12H12N2O5/c15-7-2-1-6-13-11(16)8-4-3-5-9(14(18)19)10(8)12(13)17/h3-5,15H,1-2,6-7H2 |
InChI Key |
LVIFXEBGKQHMOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCCCO |
Origin of Product |
United States |
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